
Tin(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(4+), also known as tinzaparin sodium, is a low molecular weight heparin used primarily as an anticoagulant. It is derived from heparin and is used to prevent and treat blood clots in conditions such as deep vein thrombosis and pulmonary embolism. Tin(4+) works by inhibiting the formation of fibrin clots, thus allowing normal blood flow through the arteries and veins .
Applications De Recherche Scientifique
Tin(4+) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and behavior of low molecular weight heparins.
Biology: Investigated for its interactions with various biological molecules and its effects on cellular processes.
Medicine: Extensively used in the prevention and treatment of thromboembolic disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin(4+) is synthesized through the controlled enzymatic depolymerization of heparin, which is extracted from porcine intestinal mucosa. The enzyme heparinase from Flavobacterium heparinum is used in this process. The majority of the components have a 2-O-sulpho-4-enepyranosuronic acid structure at the non-reducing end and a 2-N,6-O-disulpho-D-glucosamine structure at the reducing end of the chain .
Industrial Production Methods: The industrial production of Tin(4+) involves several steps:
- Extraction of heparin from porcine intestinal mucosa.
- Controlled enzymatic depolymerization using heparinase.
- Purification and stabilization of the resulting tinzaparin sodium.
- Formulation into a sterile solution for injection, with the addition of stabilizers such as sodium metabisulfite and preservatives like benzyl alcohol .
Analyse Des Réactions Chimiques
Types of Reactions: Tin(4+) primarily undergoes enzymatic reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its therapeutic use.
Common Reagents and Conditions:
Heparinase: Used for the depolymerization of heparin.
Sodium hydroxide: May be added to achieve a pH range of 5.0 to 7.5 during formulation
Major Products Formed: The major product formed from the enzymatic depolymerization of heparin is tinzaparin sodium, which retains the anticoagulant properties of heparin but with a lower molecular weight and enhanced bioavailability .
Mécanisme D'action
Tin(4+) exerts its anticoagulant effects by binding to the plasma protein antithrombin III. This complex formation accelerates the inhibition of factor Xa, a key enzyme in the coagulation cascade. The affinity of tinzaparin for factor Xa is significantly higher than that of unbound antithrombin III, making it a potent inhibitor of blood clot formation .
Comparaison Avec Des Composés Similaires
- Eliquis (apixaban)
- Xarelto (rivaroxaban)
Comparison:
- Mechanism of Action: While Tin(4+) works by enhancing the activity of antithrombin III to inhibit factor Xa, Eliquis and Xarelto directly inhibit factor Xa without the need for antithrombin III.
- Administration: Tin(4+) is administered subcutaneously, whereas Eliquis and Xarelto are taken orally.
- Bioavailability: Tin(4+) has a bioavailability of 90% for anti-Xa activity, while Eliquis and Xarelto have different pharmacokinetic profiles .
Tin(4+)’s uniqueness lies in its enzymatic derivation from heparin and its specific mechanism of action involving antithrombin III, which distinguishes it from other direct factor Xa inhibitors .
Propriétés
Numéro CAS |
22537-50-4 |
|---|---|
Formule moléculaire |
Sn+4 |
Poids moléculaire |
118.71 g/mol |
Nom IUPAC |
tin(4+) |
InChI |
InChI=1S/Sn/q+4 |
Clé InChI |
SYRHIZPPCHMRIT-UHFFFAOYSA-N |
SMILES |
[Sn+4] |
SMILES canonique |
[Sn+4] |
Synonymes |
2 Propenoic acid, 3 phenyl 2-Propenoic acid, 3-phenyl- 3-phenyl- 2-Propenoic acid Innohep tinzaparin tinzaparin sodium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)
![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)
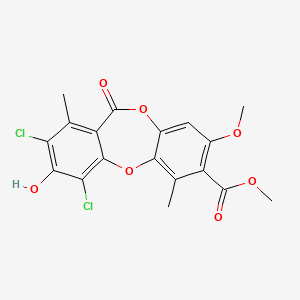
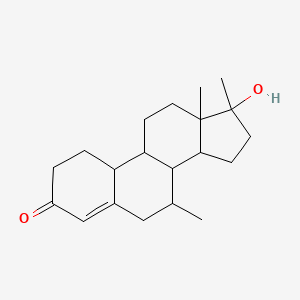
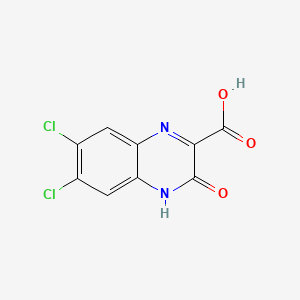
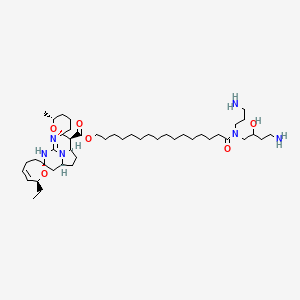
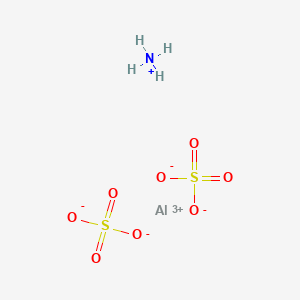

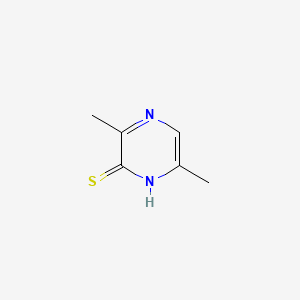
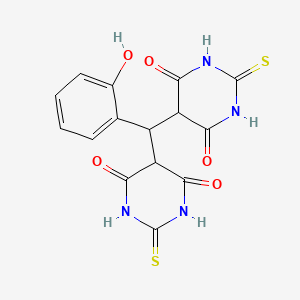


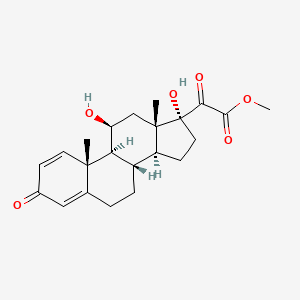
![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)
